

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-cyclobutylamine

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Compound of Interest

Compound Name: 1-Methyl-cyclobutylamine

Cat. No.: B1316286

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Methyl-cyclobutylamine**, a key building block in synthetic and medicinal chemistry. This document presents quantitative data in a structured format, details a robust experimental protocol for molecular weight determination, and includes visual diagrams to elucidate its chemical structure and the analytical workflow.

Core Physicochemical Data

The fundamental properties of **1-Methyl-cyclobutylamine** are summarized below, providing a ready reference for researchers.

Property	Value	Source
Molecular Weight	85.15 g/mol	[1][2]
Molecular Formula	C ₅ H ₁₁ N	[1][2][3]
CAS Number	40571-47-9	[1][2]
IUPAC Name	1-methylcyclobutan-1-amine	[1]
Density	0.878 g/cm ³	[4]
Boiling Point	93 °C	[4]
Flash Point	-9 °C	[4]

Structural Representation and Molecular Weight Calculation

The molecular weight of a compound is a critical parameter, derived directly from its atomic composition. The following diagram illustrates the chemical structure of **1-Methylcyclobutylamine** and the elemental contribution to its overall molecular weight.

Chemical Structure of 1-Methyl-cyclobutylamine C ₅ H ₁₁ N	Molecular Weight Calculation			
	Element	Atomic Weight (g/mol)	Count	Total
	Carbon (C)	12.01	5	60.05
	Hydrogen (H)	1.008	11	11.088
	Nitrogen (N)	14.01	1	14.01
Total Molecular Weight				
85.15 g/mol				

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*Structure and Molecular Weight of **1-Methyl-cyclobutylamine***

Experimental Determination of Molecular Weight by Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular weight of **1-Methyl-cyclobutylamine** can be empirically verified using Gas Chromatography-Mass Spectrometry (GC-MS). This powerful analytical technique separates the compound from any impurities and then determines its mass-to-charge ratio, providing a precise molecular weight.

Experimental Protocol

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of **1-Methyl-cyclobutylamine** in a suitable volatile solvent, such as methanol or dichloromethane.
- Perform a serial dilution to a final concentration of 10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

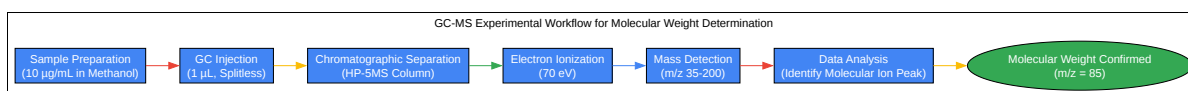
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.

- Ramp to 150 °C at a rate of 10 °C/min.
- Hold at 150 °C for 5 minutes.
- Transfer Line Temperature: 280 °C.
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Electron Energy: 70 eV.
- Mass Scan Range: m/z 35-200.

3. Data Analysis:

- The retention time of the peak corresponding to **1-Methyl-cyclobutylamine** is recorded.
- The mass spectrum of the eluting peak is analyzed to identify the molecular ion peak (M^+). For **1-Methyl-cyclobutylamine**, this would be expected at m/z 85.
- The fragmentation pattern is also examined to confirm the structure of the compound.

The following diagram outlines the logical workflow for this experimental procedure.



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Workflow for Molecular Weight Determination by GC-MS

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